molecular formula C23H19IN2 B4870589 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Cat. No.: B4870589
M. Wt: 450.3 g/mol
InChI Key: IKWJYWIQTXQXBL-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an imidazole ring substituted with two 4-methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Properties

IUPAC Name

2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)26-23(25-21)19-11-13-20(24)14-12-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJYWIQTXQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 4-iodophenylboronic acid with 4,5-bis(4-methylphenyl)-1H-imidazole in the presence of a palladium catalyst and a base .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of Suzuki-Miyaura coupling can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has several applications in scientific research:

    Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is primarily determined by its ability to interact with various molecular targets. The iodine atom and the imidazole ring can participate in hydrogen bonding, halogen bonding, and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
  • 2-(4-Chlorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Comparison: The uniqueness of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, such as halogen bonding, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Reactant of Route 2
2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

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